molecular formula C6H12O2 B3193334 [(2R)-oxan-2-yl]methanol CAS No. 70766-06-2

[(2R)-oxan-2-yl]methanol

Cat. No. B3193334
CAS RN: 70766-06-2
M. Wt: 116.16 g/mol
InChI Key: ROTONRWJLXYJBD-ZCFIWIBFSA-N
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Description

“[(2R)-oxan-2-yl]methanol” is a chemical compound with the CAS Number: 70766-06-2 and a molecular weight of 116.16 . It is also known by its IUPAC name, ®- (tetrahydro-2H-pyran-2-yl)methanol .


Synthesis Analysis

While specific synthesis methods for “[(2R)-oxan-2-yl]methanol” were not found, methanol synthesis from CO2 and H2 has been studied extensively . This process combines electrolysis of water using solar energy with CO2 . The methanol yield is most sensitive to temperature, pressure, CO2/CO, and H2/(CO + CO2) molar ratios .


Molecular Structure Analysis

The molecular formula of “[(2R)-oxan-2-yl]methanol” is C6H12O2 . The InChI code is 1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2R)-oxan-2-yl]methanol” include a molecular weight of 116.16 g/mol . More specific properties such as boiling point, melting point, and solubility were not found in the retrieved sources.

Scientific Research Applications

Organic Synthesis and Catalysis

[(2R)-oxan-2-yl]methanol, due to its structural properties, is involved in several organic synthesis reactions. For instance, it can participate in the aza-Piancatelli rearrangement, where furan-2-yl(phenyl)methanol derivatives are transformed into corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in the presence of catalysts like In(OTf)3. This process highlights the compound's utility in synthesizing heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals (Reddy, et al., 2012).

Environmental Monitoring and Sensor Technology

[(2R)-oxan-2-yl]methanol's derivatives, due to their selective reactivity, find applications in environmental monitoring, particularly in the detection of toxic substances like methanol. Methanol's high toxicity and difficulty in differentiation from ethanol make the development of sensitive and selective sensors crucial. A study by Ishihara et al. (2013) demonstrates the use of a composite film prepared from oxoporphyrinogen (OxP) and a layered double hydroxide (LDH) that undergoes a visible color change when exposed to methanol. This property is leveraged to create sensors that can differentiate methanol from ethanol, providing a tool for environmental monitoring and ensuring safety in industrial and consumer products (Ishihara, et al., 2013).

Advanced Materials and Catalysis

In the realm of advanced materials, [(2R)-oxan-2-yl]methanol derivatives can be instrumental in the development of novel catalysts and materials with unique properties. For example, Desai et al. (2006) explore the use of peroxide-based oxidants in the Pd(OAc)2-catalyzed acetoxylation and etherification of arene and alkane C-H bonds, where oxone in acetic acid and/or methanol proves particularly effective. This research highlights the compound's potential in facilitating environmentally benign oxidation reactions, contributing to the development of greener chemical processes (Desai, Malik, & Sanford, 2006).

Future Directions

Future research could focus on the use of Metal–Organic Frameworks (MOFs) as catalysts for methanol production . MOFs have high surface area and tailorable nature, making them ideal candidates for catalyst design . Another area of interest could be the photocatalytic reduction of CO2 to methanol .

properties

IUPAC Name

[(2R)-oxan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTONRWJLXYJBD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-oxan-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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